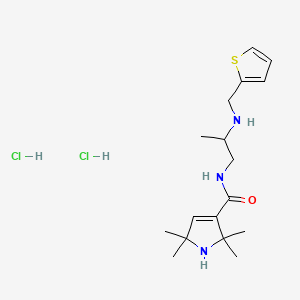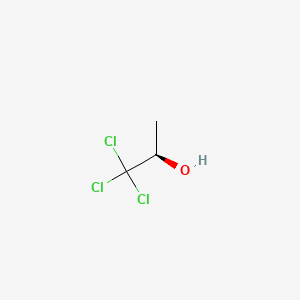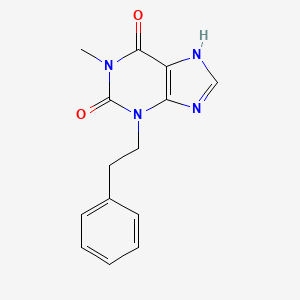
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a cyclohexyl group, which is further substituted with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- typically involves multiple steps. One common approach is the reaction of 2,4,6-trimethylphenyl isocyanate with a cyclohexyl alcohol derivative in the presence of a base. This reaction forms the carbamate linkage. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate leaving group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins or nucleic acids.
類似化合物との比較
Similar Compounds
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, cis-: Similar structure but different stereochemistry.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclopentyl ester: Similar structure but different cycloalkyl group.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl amide: Similar structure but different functional group.
Uniqueness
The uniqueness of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
130533-60-7 |
|---|---|
分子式 |
C22H35N3O2 |
分子量 |
373.5 g/mol |
IUPAC名 |
[(1R,2S)-2-[(4-methylpiperazin-1-yl)methyl]cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C22H35N3O2/c1-16-13-17(2)21(18(3)14-16)23-22(26)27-20-8-6-5-7-19(20)15-25-11-9-24(4)10-12-25/h13-14,19-20H,5-12,15H2,1-4H3,(H,23,26)/t19-,20+/m0/s1 |
InChIキー |
DOZZUJABKKZXTH-VQTJNVASSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)O[C@@H]2CCCC[C@H]2CN3CCN(CC3)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2CN3CCN(CC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)








![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)



